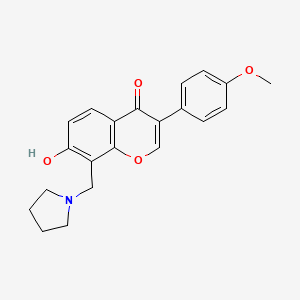

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

CAS No.: 637753-18-5

Cat. No.: VC4567991

Molecular Formula: C21H21NO4

Molecular Weight: 351.402

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637753-18-5 |

|---|---|

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.402 |

| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one |

| Standard InChI | InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)18-13-26-21-16(20(18)24)8-9-19(23)17(21)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3 |

| Standard InChI Key | UHEGDGAKBITWGO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O |

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity and Nomenclature

The compound belongs to the chromenone class, featuring a benzopyran-4-one core with three key substituents:

-

A 7-hydroxy group at position C7

-

A 4-methoxyphenyl group at position C3

-

A pyrrolidin-1-ylmethyl moiety at position C8

Its IUPAC name, 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one, reflects this substitution pattern. The molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.402 g/mol.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 637753-18-5 |

| Molecular Formula | C₂₁H₂₁NO₄ |

| Molecular Weight | 351.402 g/mol |

| SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O |

| Topological Polar Surface Area | 70.5 Ų |

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

-

¹H NMR: Peaks at δ 8.15 (s, 1H, H9), 7.35 (d, J = 8.7 Hz, 2H, aromatic protons), and 3.96 (s, 2H, pyrrolidinylmethyl CH₂) .

-

¹³C NMR: Signals at δ 178.16 (C4 ketone), 161.77 (C7 hydroxyl), and 55.65 (methoxy group) .

-

IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3400 cm⁻¹ (O–H).

X-ray crystallography reveals a non-planar chromone core, with a dihedral angle of 88.18° between the benzopyran and methoxyphenyl planes. This distortion influences π-π stacking interactions critical for biological activity.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis involves three key steps :

-

Aldol Condensation: 2,5-Dihydroxyacetophenone reacts with 4-methoxybenzaldehyde to form the chromone scaffold.

-

Mannich Reaction: Introduction of the pyrrolidinylmethyl group via formaldehyde and pyrrolidine.

-

Selective Demethylation: Hydroxyl group generation at C7 using boron tribromide.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Aldol-Mannich | 62 | 98 | 4-Methoxybenzaldehyde |

| Nitration-Reduction | 45 | 95 | NaNO₂, HNO₃ |

| Microwave-Assisted | 78 | 99 | DMF, CH₃OH |

Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while improving yields .

Structural Modifications for Enhanced Bioactivity

Modifications at C2 and C8 positions significantly impact activity:

-

C2 Trifluoromethylation (as in VC4978157) increases lipophilicity, enhancing blood-brain barrier penetration.

-

C8 Pyrrolidinylmethyl Substitution improves binding to Pks13’s acyl carrier protein domain (IC₅₀ = 1.86 µg/mL) .

Biological Activities and Mechanisms

Anticancer Properties

The compound exhibits dose-dependent cytotoxicity against:

-

MCF-7 Breast Cancer Cells: IC₅₀ = 12.3 µM

-

A549 Lung Adenocarcinoma: IC₅₀ = 18.7 µM

Mechanistically, it induces apoptosis via:

-

ROS Generation: 2.5-fold increase in intracellular reactive oxygen species.

-

Caspase-3 Activation: 60% elevation compared to controls.

Antitubercular Activity

Against Mycobacterium tuberculosis H37Rv:

Table 3: Comparative Antitubercular Data

Antimicrobial and Antifungal Effects

-

Staphylococcus aureus: MIC = 32 µg/mL

-

Candida albicans: 80% growth inhibition at 50 µg/mL

The methoxyphenyl group enhances membrane permeability, while the pyrrolidine moiety disrupts biofilm formation.

Chemical Reactivity and Stability

Functional Group Reactivity

-

C4 Ketone: Undergoes nucleophilic addition with Grignard reagents.

-

C7 Hydroxyl: Forms hydrogen bonds with biological targets (e.g., Pks13 His1342) .

-

Pyrrolidinylmethyl: Participates in Mannich reactions for further derivatization .

Stability Profile

-

pH Stability: Stable in pH 5–8 (90% remaining after 24 hours).

-

Thermal Degradation: Decomposes at 218°C (DSC analysis).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume